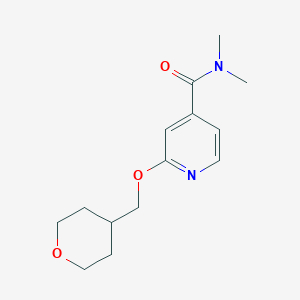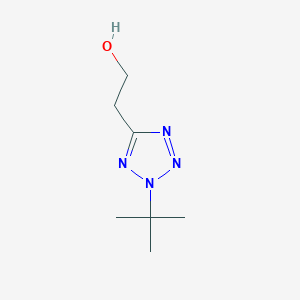
N,N-dimethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,N-dimethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide” is a complex organic compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . This ring is a common structural motif in many natural products .
Synthesis Analysis
Tetrahydropyran derivatives are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .
Chemical Reactions Analysis
Tetrahydropyrans are prone to undergo spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . The sequential performance of the Knoevenagel condensation and the electrocyclization reaction generates 2H-pyrans .
Scientific Research Applications
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the formation of amide bonds. It acts as a reagent that can donate its own H, C, N, and O atoms for synthesizing a variety of compounds. Its structural flexibility allows it to participate in amination, amidation, formylation, and cyclization reactions .
Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound serves as a precursor for the synthesis of various drugs. Its ability to mimic the amide function in biomolecules makes it valuable in drug design, potentially leading to enhanced chemical stabilities and improved biological activities .
Material Science
N,N-dimethyl-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide can be incorporated into polymers to improve their properties. For instance, copolymers containing this compound have been used as polymeric flocculants for water treatment, showcasing its versatility in material science applications .
properties
IUPAC Name |
N,N-dimethyl-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-16(2)14(17)12-3-6-15-13(9-12)19-10-11-4-7-18-8-5-11/h3,6,9,11H,4-5,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMUFZRYLPIHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC=C1)OCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2932637.png)




![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2932648.png)



![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2932653.png)

![5-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2932657.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2932658.png)
![2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B2932659.png)